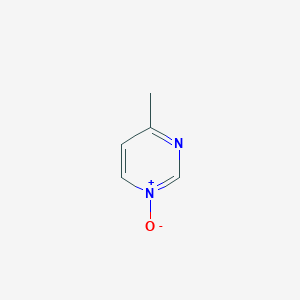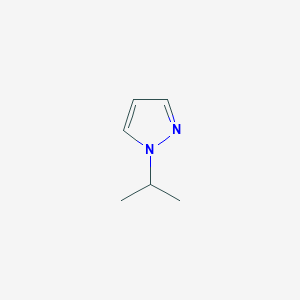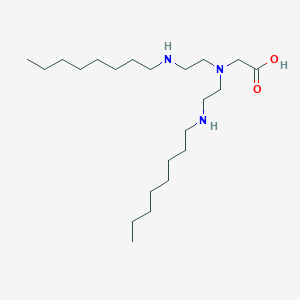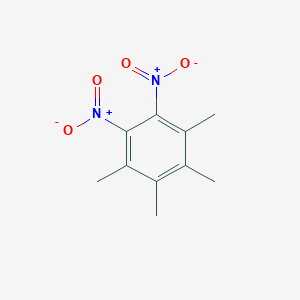
Sodium tetracosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetracosanoate, also known as sodium lignocerate, is a long-chain fatty acid salt. It has a molecular formula of C24H47NaO2 and a molecular weight of 402.63 g/mol. Sodium tetracosanoate is a white crystalline powder that is soluble in water. It is commonly used in various scientific research applications due to its unique properties.
Mechanism of Action
Sodium tetracosanoate acts as a surfactant due to its amphiphilic nature. It has a hydrophobic tail and a hydrophilic head. When added to a solution, it forms micelles, which can help to solubilize hydrophobic compounds. The hydrophilic head of Sodium tetracosanoate tetracosanoate interacts with the aqueous phase, while the hydrophobic tail interacts with the hydrophobic compounds.
Biochemical and Physiological Effects
Sodium tetracosanoate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, Sodium tetracosanoate tetracosanoate has been shown to have antioxidant properties and can scavenge free radicals. It has also been found to have antimicrobial properties and can inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using Sodium tetracosanoate tetracosanoate in lab experiments is its ability to solubilize hydrophobic compounds. This can be useful in the preparation of nanoparticles and liposomes. Additionally, Sodium tetracosanoate tetracosanoate is relatively inexpensive and readily available. However, one limitation of using Sodium tetracosanoate tetracosanoate is its potential toxicity. It can cause skin and eye irritation and should be handled with care.
Future Directions
For the use of Sodium tetracosanoate tetracosanoate in scientific research include drug delivery systems, biosensors, and exploring its potential as an anti-inflammatory or antioxidant agent.
Synthesis Methods
Sodium tetracosanoate can be synthesized by reacting lignoceric acid with Sodium tetracosanoate hydroxide. Lignoceric acid is a long-chain fatty acid that is commonly found in vegetable and animal fats. The reaction between lignoceric acid and Sodium tetracosanoate hydroxide results in the formation of Sodium tetracosanoate tetracosanoate and water.
Scientific Research Applications
Sodium tetracosanoate has various scientific research applications. It is commonly used as a surfactant in the preparation of nanoparticles and liposomes. It can also be used as a stabilizer in the preparation of emulsions. Additionally, Sodium tetracosanoate tetracosanoate is used in the preparation of fatty acid-coated iron oxide nanoparticles for use in magnetic resonance imaging.
properties
CAS RN |
18080-73-4 |
|---|---|
Molecular Formula |
C24H47NaO2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
sodium;tetracosanoate |
InChI |
InChI=1S/C24H48O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1 |
InChI Key |
ROYMYVICTPBXGZ-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Other CAS RN |
18080-73-4 |
Related CAS |
557-59-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)





![N-[3-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-2-phenylbutanamide](/img/structure/B96739.png)





